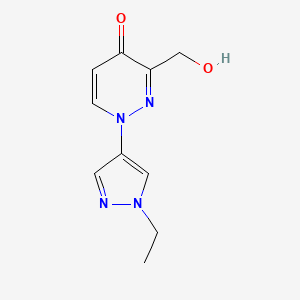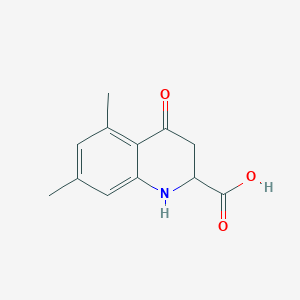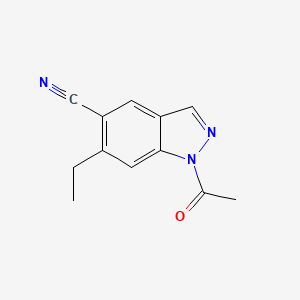
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrazole Ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield corresponding aldehydes or acids.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- 1-(1-Propylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
Uniqueness
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one may have unique properties due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity compared to its methyl or propyl analogs.
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
1-(1-ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H12N4O2/c1-2-13-6-8(5-11-13)14-4-3-10(16)9(7-15)12-14/h3-6,15H,2,7H2,1H3 |
Clave InChI |
WLYFXHPXYNYYPC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)



![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)

